tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
Description
Piperidine Core and Derivatives
Piperidine, a six-membered heterocyclic amine with one nitrogen atom, serves as a foundational scaffold in pharmaceuticals. tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate belongs to the piperidine derivative family, characterized by substitutions at the 1- and 4-positions. The 1-position is occupied by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances solubility and stability during reactions. At the 4-position, the 2-fluorobenzoyl moiety introduces aromaticity and electronic modulation, distinguishing it from simpler piperidine analogs.
Role of Substituents
- tert-Butyl Carbamate : The Boc group shields the piperidine nitrogen during synthetic processes, enabling selective functionalization of other sites. Its steric bulk also influences the compound’s conformational preferences, potentially affecting binding interactions in biological systems.
- 2-Fluorobenzoyl Group : This substituent combines a benzoyl aromatic ring with an ortho-fluorine atom. The fluorine’s electronegativity alters electron density across the ring, enhancing metabolic stability and modulating intermolecular interactions.
Table 2: Comparative analysis of piperidine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDXZEMJOXFAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678103 | |
| Record name | tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-76-6 | |
| Record name | tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 1-N-tert-Butoxycarbonyl-4-aminopiperidine (Boc-protected 4-aminopiperidine)
- 2-Fluorobenzoyl chloride (or 2-fluorobenzyl chloride for related derivatives)
- Solvent: Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP)
- Base: Potassium carbonate or triethylamine to neutralize HCl formed during acylation
Reaction Conditions and Procedure
A representative synthesis involves the following steps:
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Dissolve 1-N-tert-butoxycarbonyl-4-aminopiperidine in dry dichloromethane | 0 °C to ambient temperature | - |
| 2 | Add 2-fluorobenzoyl chloride dropwise under stirring | Maintain 0-20 °C, stir 1 hour | High conversion expected |
| 3 | Quench reaction, extract and wash organic layer | Standard aqueous workup | - |
| 4 | Remove solvent under reduced pressure | - | - |
| 5 | Purify residue by flash chromatography on silica gel using petroleum ether-ethyl acetate (3:1) | - | Product isolated as white solid |
| 6 | Dry and characterize | - | Yield ~95-97% reported |
This procedure is adapted from similar syntheses of fluorobenzamido piperidine derivatives and is applicable to the 2-fluorobenzoyl analog.
Alternative Methods
- Use of NMP as solvent and potassium carbonate as base at elevated temperatures (100–105 °C) under nitrogen atmosphere for extended reaction times (24 hours) has been reported for related piperidine carboxylates, indicating robustness of the method for large-scale synthesis.
- Deprotection of Boc groups can be achieved by treatment with trifluoroacetic acid in dichloromethane, followed by solvent removal and further salt formation if needed.
Analytical Data and Characterization
- Melting point typically around 192-193.5 °C for related tert-butyl 4-substituted piperidine carboxylates.
- Nuclear Magnetic Resonance (NMR) spectra (e.g., ^1H NMR in DMSO-d6) show characteristic signals for tert-butyl group (singlet near 1.4 ppm), piperidine ring protons (multiplets between 1.6-3.7 ppm), and aromatic protons of the 2-fluorobenzoyl group.
- High purity is confirmed by chromatographic methods and spectral analysis.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Starting material | Boc-protected 4-aminopiperidine | 1 equiv |
| Acylating agent | 2-Fluorobenzoyl chloride | 1.1 equiv |
| Solvent | Dichloromethane or NMP | 30 mL per 2-3 mmol scale |
| Base | Potassium carbonate or triethylamine | 1.5 equiv |
| Temperature | 0 °C to 20 °C or 100-105 °C (NMP method) | Depends on solvent |
| Reaction time | 1 hour (DCM) or 24 hours (NMP) | - |
| Work-up | Aqueous extraction, solvent removal | - |
| Purification | Flash chromatography (petroleum ether/ethyl acetate 3:1) | - |
| Yield | 95-97% | High yield |
Research Findings and Notes
- The use of Boc protection on the piperidine nitrogen is crucial to prevent side reactions and to direct acylation selectively at the 4-position amino group.
- Choice of solvent affects reaction kinetics and yield; dichloromethane is preferred for mild conditions, while NMP enables higher temperature reactions suitable for scale-up.
- Potassium carbonate serves as an efficient base to neutralize HCl formed during acylation and to promote the reaction.
- Purification by flash chromatography ensures removal of unreacted starting materials and side products, yielding a pure compound suitable for pharmaceutical research.
- The described methods have been validated in patent literature and chemical synthesis databases, confirming their reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and nucleophilic substitution reactions.
- Chemical Reactions: The compound can undergo oxidation to yield carboxylic acids or reduction to produce alcohols and amines. It is also involved in substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Biology
- Biological Activity Studies: Research indicates that this compound may exhibit antimicrobial and antifungal properties. Its interaction with biological targets is under investigation to assess its potential therapeutic effects.
- Mechanism of Action: The piperazine moiety interacts with various receptors and enzymes, potentially modulating their activity. This characteristic is crucial for understanding its biological implications.
Medicine
- Drug Development: The compound is being explored as a scaffold for designing new pharmaceuticals targeting specific diseases. Its structural features make it a candidate for developing drugs that interact with particular biological pathways .
- Pharmaceutical Production: It acts as a building block in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug development processes .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in developing radiotracers for PET imaging, particularly targeting NMDA receptors. These studies demonstrate the effectiveness of compounds containing similar piperidine moieties in medical diagnostics .
In another instance, research focused on the synthesis and evaluation of various derivatives of piperidine-based compounds indicated promising results regarding their pharmacological profiles, suggesting that modifications such as fluorination can enhance efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that differ in substituents on the benzoyl group, piperidine ring, or functional moieties. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Halogen-Substituted Benzoyl Derivatives
Notes:
- Electron effects : The 2-fluorobenzoyl group in the target compound provides moderate electron-withdrawing properties, balancing reactivity and stability. Difluoro and bromo-fluoro analogs exhibit stronger electron withdrawal, influencing binding affinity in enzyme inhibition assays .
- Synthetic utility : Brominated derivatives (e.g., 4-bromo-2-fluoro) are pivotal for late-stage functionalization via palladium-catalyzed reactions .
Hydroxy and Acetamido Derivatives
Notes:
- Acetamido derivatives : Compounds like 5b replace benzoyl with bulkier acetamido groups, altering pharmacokinetic profiles (e.g., logP reduction from ~3.5 to ~2.8) .
Piperidine Ring-Modified Analogs
Notes:
Biological Activity
Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18FNO2
- Molecular Weight : 263.31 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and a 2-fluorobenzoyl moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as a reversible inhibitor of various enzymes, including monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits MAGL with an IC50 value of approximately 80 nM, demonstrating selectivity over other enzymes in the endocannabinoid system .
- Receptor Affinity : It exhibits notable affinity for serotoninergic (5-HT) and dopaminergic (D) receptors, suggesting potential applications in neuropharmacology .
Biological Activity Overview
The compound's biological activities can be categorized into several areas:
Anticancer Activity
Research indicates that this compound significantly inhibits the growth of various cancer cell lines. For example:
- Breast Cancer Cells : IC50 values ranging from 7.9 to 92 µM were observed in different breast cancer cell lines, indicating its potential as an anticancer agent .
Neuropharmacological Effects
The compound shows promise as a neuroleptic drug due to its selective binding to serotonin and dopamine receptors:
- Serotonin Receptors : It has a favorable pKi ratio for 5-HT2A and D2 receptors, suggesting reduced side effects compared to traditional antipsychotics like haloperidol .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Study on MAGL Inhibition :
- Neuropharmacological Assessment :
- Anticancer Efficacy :
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| MAGL Inhibition | 0.08 | Enzyme |
| Breast Cancer Cells | 7.9 - 92 | Cancer |
| Serotonin Receptor | Not specified | Receptor |
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group. A key step is the Friedel-Crafts acylation or nucleophilic substitution to introduce the 2-fluorobenzoyl moiety. For example:
Boc Protection : React piperidine with di-tert-butyl dicarbonate under basic conditions to form the Boc-protected intermediate.
Acylation : Use 2-fluorobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or coupling agents (e.g., HATU/DIPEA) to functionalize the piperidine ring.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Purity Assurance : Monitor reactions via TLC and confirm purity using HPLC (>98%) and NMR (absence of residual solvents or unreacted starting materials) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon) and 2-fluorobenzoyl moiety (aromatic protons at δ 7.2–8.0 ppm; ¹⁹F NMR at δ ~-110 ppm for fluorobenzoyl).
- 2D NMR (COSY, HSQC) : Confirm piperidine ring connectivity and substitution patterns.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <3 ppm mass accuracy.
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect impurities .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a respirator (NIOSH-approved) if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 2-fluorobenzoylation step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) versus ethers (THF) to balance reactivity and solubility. DCM often minimizes side reactions in acylation steps .
- Catalyst Optimization : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) or coupling agents (HATU vs. EDCI). HATU/DIPEA in DMF may enhance efficiency for sterically hindered amines .
- Temperature Control : Perform reactions at 0–25°C to suppress decomposition.
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, AlCl₃, 0°C | 65 | 95 |
| DMF, HATU, 25°C | 82 | 98 |
| THF, EDCI, 25°C | 58 | 90 |
| Data adapted from analogous syntheses . |
Q. How should researchers address contradictions in reported toxicity data for this compound?
Methodological Answer:
- Literature Review : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. PubChem) to identify discrepancies in hazard classifications .
- Preliminary Assays : Conduct acute toxicity screening (e.g., zebrafish embryo assay) to evaluate LC₅₀ values if conflicting data exist.
- Regulatory Alignment : Default to the most conservative hazard category (e.g., GHS Category 4 for acute toxicity) until definitive data are available .
Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to nucleophilic attack (e.g., carbonyl carbon in benzoyl group) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess steric hindrance around the piperidine nitrogen.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) to guide derivatization strategies .
Q. How can researchers design stability studies to assess degradation pathways under varying pH conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O) conditions at 40°C for 48 hours.
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., Boc deprotection under acidic conditions; fluorobenzoyl hydrolysis in base).
- Kinetic Analysis : Plot degradation rates (k) vs. pH to determine stability thresholds .
Q. What strategies mitigate racemization during functionalization of the piperidine ring?
Methodological Answer:
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis to control stereochemistry.
- Low-Temperature Reactions : Perform acylations at –20°C to reduce epimerization.
- Enantiomeric Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor optical purity post-synthesis .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 50–52°C in some sources vs. amorphous solid in others).
Resolution :
- Re-synthesis and DSC : Reproduce the compound and analyze via differential scanning calorimetry (DSC) to confirm thermal behavior.
- Crystallization Screening : Test solvents (ethanol, hexane) to isolate crystalline vs. amorphous forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
